Compound Description: This compound was synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone. It exhibits 1.5-fold higher antioxidant ability compared to butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay. []
Relevance: This compound shares the core structure of a 1,2,4-triazole ring substituted at the 3-position with a sulfur linker connected to an acetamide moiety with 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. Both compounds also feature phenyl rings in their structure. []
Compound Description: This compound, also referred to as phpy2NS, was synthesized from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and chloroacetic acid followed by esterification. It serves as a ligand in complexes with Group 12 elements, specifically forming structures with zinc, cadmium, and mercury ions. []
Relevance: This compound and 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide both contain a 1,2,4-triazole ring system with a sulfur linker at the 3-position. The presence of aromatic rings, including a phenyl group directly attached to the triazole ring, further emphasizes their structural similarity. []
Compound Description: This sydnone compound features a 1,2,4-triazole ring, an oxadiazole ring, and a chloro-substituted phenyl ring in its structure. The crystal structure reveals these rings are essentially planar, with specific dihedral angles between them. Intermolecular hydrogen bonds connect the molecules in the crystal lattice. []
Relevance: Both this compound and 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide share the 4H-1,2,4-triazole core substituted with a sulfur linker at the 3-position. Additionally, they both possess a 4-methoxyphenyl group in their structure. []
Compound Description: The crystal structure of this compound reveals centrosymmetric dimers formed via N—H⋯N hydrogen bonds. Further interactions, including C—H⋯O and C—H⋯π, contribute to a complex three-dimensional structure in the crystal lattice. []
Relevance: Similar to 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide, this compound features a 4H-1,2,4-triazole ring substituted at the 3-position with a sulfur linker attached to an acetamide group. The presence of phenyl rings as substituents on the triazole ring is another shared structural characteristic. []
Compound Description: This compound exhibited antioxidant activity approximately 1.4 times higher than ascorbic acid when tested using the DPPH radical scavenging method. [, ]
Relevance: While this compound does not contain a triazole ring, it shares the 4-methoxyphenyl group and a propanamide moiety with 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. These shared features suggest potential exploration of similar structure-activity relationships. [, ]
Compound Description: This compound, like compound 5, displayed significant antioxidant activity, being approximately 1.4 times more potent than ascorbic acid in DPPH radical scavenging assays. [, ]
Relevance: Although lacking a triazole ring, this compound shares the 4-methoxyphenyl group and a propanehydrazide moiety with 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. This structural similarity suggests potential for exploring shared structure-activity relationships. [, ]
Compound Description: This compound demonstrated the highest cytotoxic activity against the human glioblastoma U-87 cell line among the tested compounds. [, ]
Relevance: This compound and 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide both contain the 4-methoxyphenyl group and the 4-phenyl-4H-1,2,4-triazol-3-yl)thio moiety. The presence of these shared structural features, despite variations in other substituents, highlights the potential importance of these specific groups for biological activity. [, ]
Compound Description: The structure of this compound was determined using 1H and 13C-NMR spectroscopy. It exhibited minimal activity against HeLa cervical cancer cells. []
Relevance: This compound shares the core 1,2,4-triazole ring structure with a sulfur substituent at the 5-position with 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. This highlights the prevalence of this heterocyclic system in various chemical contexts. []
Relevance: This compound and 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide share the 1,2,4-triazole ring as a core structural feature. []
Compound Description: This compound was synthesized as part of a study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives. []
Relevance: Both this compound and 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide belong to the class of 1,2,4-triazole derivatives, further emphasizing the significance and prevalence of this heterocyclic scaffold in medicinal chemistry. []
Compound Description: This compound, also known as T0510.3657 or T0, is a GPR17 agonist. It was investigated in combination with the phenolic compound THTMP and temozolomide (TMZ) for potential glioblastoma therapy. []
Relevance: This compound and 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide share the 4H-1,2,4-triazol-3-yl)sulfanyl acetamide core structure. Despite variations in the substituents on the phenyl rings attached to the triazole ring, the presence of this shared core structure highlights its potential as a pharmacophore. []
Compound Description: This compound, referred to as R-VK4-40, is a novel and highly selective dopamine D3 receptor antagonist. In preclinical studies, it demonstrated potential for treating opioid use disorder and showed a favorable safety profile with regard to cardiovascular effects. []
Compound Description: This compound, known as R-VK4-116, is another novel and highly selective dopamine D3 receptor antagonist. Similar to R-VK4-40, it exhibits promising potential for treating opioid and cocaine use disorders with a favorable cardiovascular safety profile in preclinical models. []
Compound Description: This compound serves as a key intermediate in the synthesis of hydroxyacetamide derivatives designed as potential histone deacetylase (HDAC) inhibitors for anticancer therapy. []
Relevance: This compound shares the (4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl portion with 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide. This structural similarity is significant as it directly contributes to the development of novel hydroxyacetamide derivatives with potential anticancer activity. []
Compound Description: This compound is another crucial intermediate used in synthesizing novel hydroxyacetamide derivatives designed to inhibit HDAC, a promising target for anticancer drug development. []
Relevance: This compound and 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide share the core structure of a 1,2,4-triazole ring substituted at the 5-position with a sulfur linker connected to a hydroxyacetamide moiety. []
Compound Description: This compound exhibited significant cytotoxic activity against HL-60 human leukemia cells. []
Relevance: While structurally distinct from 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide in terms of the heterocyclic core, this compound’s inclusion underscores the broader exploration of heterocyclic compounds, particularly those containing sulfur linkers and amide moieties, for potential therapeutic applications, including anticancer activity. []
Compound Description: This compound showed cytotoxic activity against THP-1 human monocytic leukemia cells. []
Relevance: Although structurally different from 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide, this compound's presence highlights the investigation of various heterocyclic scaffolds, such as thiazoles and imidazoles, with sulfur linkers and propanamide moieties for potential therapeutic uses, including anticancer activity. []
Compound Description: This compound displayed cytotoxic activity against THP-1 human monocytic leukemia cells. []
Relevance: While structurally distinct from 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide, this compound's inclusion highlights the exploration of diverse heterocyclic scaffolds, including thiazoles and triazoles, with sulfur linkers and propanamide moieties for potential therapeutic applications, including anticancer activity. []
Compound Description: This series of compounds, encompassing various substituted phenyl groups, demonstrated comparable antifungal activity to fluconazole against Candida species. []
Relevance: This series of compounds and 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide both feature a central 1,2,4-triazole ring substituted with a sulfur linker at the 3-position, which is further linked to a propanamide group. This shared structural motif highlights its potential importance in conferring biological activity, particularly antifungal properties. []
20. 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl) thio]- N-(substituted phenyl) propanamides []* Compound Description: Similar to the previous series, these compounds with various substituted phenyl groups exhibited notable antifungal activity against Candida species, comparable to the standard drug fluconazole. []* Relevance: These compounds and 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide share a common structural core consisting of a 1,2,4-triazole ring substituted at the 3-position with a sulfur linker attached to a propanamide moiety. This shared motif emphasizes its potential role in conferring antifungal activity. []
21. 7-hydroxy-4-({[5-hydroxy-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2H-chromen-2-one []* Compound Description: This compound, designated as HTS, emerged as a potential ligand for the COI1-JAZ1 co-receptor complex, a key player in the jasmonic acid signaling pathway in plants. In Arabidopsis and tomato, HTS exhibited growth-promoting effects and partially reversed the root growth inhibition induced by jasmonic acid. []* Relevance: Both HTS and 3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide share the presence of a 4H-1,2,4-triazole ring, albeit with different substitution patterns. The inclusion of HTS underscores the diverse biological activities associated with triazole-containing compounds. []
Compound Description: This compound, designated as CD0, was identified as a potential ligand for the COI1-JAZ1 co-receptor complex, a central component of the jasmonic acid signaling pathway in plants. Although its effects on plant growth have not yet been fully elucidated, CD0 represents a structurally distinct compound from HTS with potential for modulating this pathway. []
Relevance: Although this compound does not contain a triazole ring, its inclusion highlights the diversity of chemical structures that can potentially interact with the same biological targets as compounds containing 1,2,4-triazole rings. This suggests that alternative scaffolds can be explored for developing novel bioactive molecules. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.